4-(difluoromethyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at the 4-position, two methyl groups at the 1 and 3 positions, and a thienyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Difluoromethyl Group: Difluoromethylation can be performed using reagents like ethyl bromodifluoroacetate under transition metal-free conditions.
Substitution with Thienyl Group: The thienyl group can be introduced via cross-coupling reactions using thienylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated analogs.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its electronic properties may be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to form hydrogen bonds and interact with biomolecules.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thienyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the pyrazolo[3,4-b]pyridine core.
4-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-(DIFLUOROMETHYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to the combination of its difluoromethyl group, pyrazolo[3,4-b]pyridine core, and thienyl substituent. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11F2N3S |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H11F2N3S/c1-7-11-8(12(14)15)6-9(10-4-3-5-19-10)16-13(11)18(2)17-7/h3-6,12H,1-2H3 |
InChI Key |
OLBZGFBGYNJJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C |
Origin of Product |
United States |
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